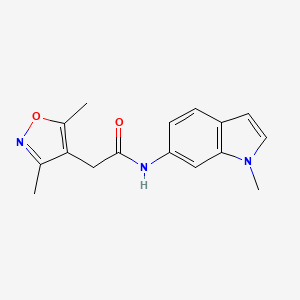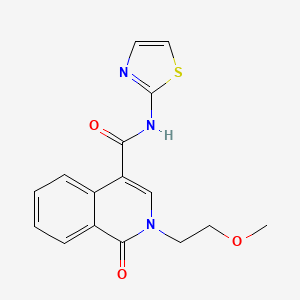
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-ジメチル-1,2-オキサゾール-4-イル)-N-(1-メチル-1H-インドール-6-イル)アセトアミドは、オキサゾール誘導体のクラスに属する合成有機化合物です。これらの化合物は、さまざまな生物活性を示すことが知られており、医薬品化学において医薬品開発によく使用されています。
2. 製法
合成経路と反応条件
4-(3,5-ジメチル-1,2-オキサゾール-4-イル)-N-(1-メチル-1H-インドール-6-イル)アセトアミドの合成は、通常、以下の手順で行われます。
オキサゾール環の形成: オキサゾール環は、α-ハロケトンやアミドなどの適切な前駆体を、酸性または塩基性条件下で環化させることで合成できます。
インドール誘導体の調製: インドール部分は、フィッシャーインドール合成またはフェニルヒドラジンをケトンと環化させる他の方法によって調製できます。
カップリング反応: 最終段階では、オキサゾールとインドールの誘導体を、ピリジンなどの塩基の存在下で、無水酢酸や塩化アセチルなどの試薬を用いて、アシル化反応によってカップリングします。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、上記の合成経路の最適化が必要になる可能性があります。これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれます。
3. 化学反応解析
反応の種類
4-(3,5-ジメチル-1,2-オキサゾール-4-イル)-N-(1-メチル-1H-インドール-6-イル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化して、対応するオキサゾールとインドールの誘導体に変換できます。
還元: 水素化アルミニウムリチウムなどの試薬を使用した還元反応は、この化合物をその還元型に変換できます。
置換: 求核置換反応または求電子置換反応は、オキサゾール環またはインドール環で起こり、さまざまな置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の酸化剤。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、およびその他の還元剤。
置換: ハロゲン化剤、求核剤、および適切な条件下での求電子剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってオキサゾールとインドールのカルボン酸が生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗癌、抗炎症などの潜在的な生物活性について調査されています。
医学: 特に特定の酵素や受容体を標的にする医薬品開発のためのリード化合物として検討されています。
産業: ポリマーや染料など、ユニークな特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety can be prepared via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through an acylation reaction, using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole and indole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole or indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole and indole carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用機序
4-(3,5-ジメチル-1,2-オキサゾール-4-イル)-N-(1-メチル-1H-インドール-6-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般に、オキサゾールとインドールの部分を有する化合物は、酵素、受容体、およびDNAなどのさまざまな分子標的に相互作用する可能性があります。関与する正確な経路を解明するには、詳細な生化学的研究が必要です。
6. 類似の化合物との比較
類似の化合物
4-(3,5-ジメチル-1,2-オキサゾール-4-イル)-N-(1H-インドール-6-イル)アセトアミド: インドール環にメチル基がありません。
4-(3,5-ジメチル-1,2-オキサゾール-4-イル)-N-(1-メチル-1H-インドール-3-イル)アセトアミド: インドール環の異なる位置での置換。
4-(3,5-ジメチル-1,2-オキサゾール-4-イル)-N-(1-メチル-1H-インドール-5-イル)アセトアミド: インドール環の異なる位置での置換。
独自性
4-(3,5-ジメチル-1,2-オキサゾール-4-イル)-N-(1-メチル-1H-インドール-6-イル)アセトアミドにおけるオキサゾールとインドールの部分のユニークな組み合わせは、類似の化合物と比較して、独自の生物活性と化学的特性を与える可能性があります。この独自性は、特定の所望の特性を持つ新しい薬物や材料の設計に活用できます。
類似化合物との比較
Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)acetamide: Lacks the methyl group on the indole ring.
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-3-yl)acetamide: Substitution at a different position on the indole ring.
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide: Substitution at a different position on the indole ring.
Uniqueness
The unique combination of the oxazole and indole moieties in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired characteristics.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methylindol-6-yl)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-10-14(11(2)21-18-10)9-16(20)17-13-5-4-12-6-7-19(3)15(12)8-13/h4-8H,9H2,1-3H3,(H,17,20) |
InChIキー |
VEQBFYCUAMCSRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)C=CN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11006374.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-leucinate](/img/structure/B11006382.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11006386.png)
![N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11006391.png)

![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11006404.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11006407.png)
![2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11006413.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B11006420.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11006424.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11006433.png)
![N-(2-hydroxy-3-oxo-3,4-dihydroquinoxalin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11006439.png)
![3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11006441.png)
